Helipyrone
Overview
Description
Helipyrone is a chemical compound with the formula C17H20O6 . It contains a total of 44 bonds, including 24 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 six-membered rings, 2 esters (aliphatic), and 2 hydroxyl groups . It belongs to the class of organic compounds known as pyranones and derivatives, which are compounds containing a pyran ring bearing a ketone .
Synthesis Analysis
The synthesis of this compound has been reported in a study on Achyrocline alata, a plant traditionally used to treat several health problems . The study aimed to optimize an active extract against Streptococcus mutans, a bacterium that causes caries. The extraction process was developed using an accelerated solvent extraction and chemometric calculations. The standardized extraction recovered 99% of the four main compounds, one of which was this compound .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 320.3371 g/mol . It contains a total of 44 bonds, including 24 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 six-membered rings, 2 esters (aliphatic), and 2 hydroxyl groups .
Scientific Research Applications
Helipyrone's Role in Antimicrobial Activity
This compound, extracted from Helichrysum stoechas, has shown antimicrobial activity against Gram-positive bacteria. Isolates from the species, including this compound, exhibited varying degrees of antimicrobial effects, indicating its potential as an antibacterial agent (Ríos, Recio, & Villar, 1991).
This compound in Phytochemical Analysis
A study on Helichrysum stoechas (L.) Moench, also known as everlasting flower, identified this compound as one of its main phytochemical constituents. This discovery contributes to understanding the plant's potential antioxidant, antidiabetic, and neuroprotective activities, as well as its inhibitory effects on certain enzymes (Les et al., 2017).
Antioxidant and Cytotoxic Activity
This compound, identified in Helichrysum italicum subsp. microphyllum, demonstrated antioxidant activity. It protected linoleic acid against free radical attack in autoxidation assays and exhibited cytotoxicity in VERO cells, highlighting its potential as a natural antioxidant agent (Rosa et al., 2007).
Identification in Flavonoid Studies
In the study of flavonoids of Anaphalis sinica, this compound was identified among the isolated compounds. This marks its first isolation from this plant, contributing to the broader understanding of the phytochemical diversity of the species (Hua, He, & Wang, 2003).
Properties
IUPAC Name |
6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRZLWJKTOLLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184003 | |
Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Helipyrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29902-01-0 | |
Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29902-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Helipyrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
Record name | Helipyrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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